molecular formula C24H20N2O4 B11215817 Methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate CAS No. 647375-59-5

Methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate

Cat. No.: B11215817
CAS No.: 647375-59-5
M. Wt: 400.4 g/mol
InChI Key: MSMYIYOOGNAEHW-UHFFFAOYSA-N
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Description

Methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate is a quinoxaline derivative. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities. This compound is characterized by the presence of two 4-methoxyphenyl groups and a carboxylate ester group attached to the quinoxaline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate typically involves the condensation of 4-methoxybenzil with o-phenylenediamine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting quinoxaline derivative is then esterified using methyl chloroformate to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as palladium or platinum may be employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Scientific Research Applications

Methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to the modulation of cellular pathways. For example, it may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Comparison with Similar Compounds

Properties

CAS No.

647375-59-5

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

methyl 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylate

InChI

InChI=1S/C24H20N2O4/c1-28-18-9-4-15(5-10-18)22-23(16-6-11-19(29-2)12-7-16)26-21-14-17(24(27)30-3)8-13-20(21)25-22/h4-14H,1-3H3

InChI Key

MSMYIYOOGNAEHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OC)N=C2C4=CC=C(C=C4)OC

Origin of Product

United States

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